molecular formula C19H24ClN3O3 B609172 Isopropyl (1-((5-chloro-8-hydroxyquinolin-7-yl)methyl)piperidin-4-yl)carbamate CAS No. 1928763-08-9

Isopropyl (1-((5-chloro-8-hydroxyquinolin-7-yl)methyl)piperidin-4-yl)carbamate

Cat. No. B609172
CAS RN: 1928763-08-9
M. Wt: 377.87
InChI Key: CWIXCQOSULUGBT-UHFFFAOYSA-N
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Description

Isopropyl (1-((5-chloro-8-hydroxyquinolin-7-yl)methyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C19H24ClN3O3 . It is also known by other names such as ML418 and has a CAS number of 1928763-08-9 .


Molecular Structure Analysis

The molecular weight of this compound is 377.9 g/mol . The IUPAC name is propan-2-yl N - [1- [ (5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]carbamate . The InChI code and key are available for further structural analysis .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a topological polar surface area of 74.7 Ų and a complexity of 471 . It has 5 rotatable bonds, 2 hydrogen bond donors, and 5 hydrogen bond acceptors .

Scientific Research Applications

Inhibition of Kir7.1 Potassium Channels

ML418 is known as the first selective, sub-micromolar pore blocker of Kir7.1 potassium channels . The Kir7.1 channel has emerged as a key regulator in various physiological processes. The discovery of ML418 has provided a novel tool for exploring the physiology and therapeutic potential of Kir7.1 .

Regulation of Melanocortin Signaling in the Brain

The Kir7.1 channel, which can be inhibited by ML418, plays a crucial role in melanocortin signaling in the brain . This suggests that ML418 could potentially be used in neuroscience research to study the effects of melanocortin signaling on various brain functions.

Electrolyte Homeostasis in the Eye

ML418’s target, the Kir7.1 channel, is also involved in maintaining electrolyte homeostasis in the eye . Therefore, ML418 could be used in ophthalmological research to study eye health and diseases related to electrolyte imbalance.

Uterine Muscle Contractility During Pregnancy

The Kir7.1 channel has been found to regulate uterine muscle contractility during pregnancy . This suggests that ML418 could be used in reproductive biology research to study pregnancy-related conditions or complications.

Inhibition of Kir6.2 Channels

In addition to inhibiting Kir7.1 channels, ML418 also inhibits Kir6.2 channels with similar potency . This expands its potential applications to any physiological processes involving Kir6.2 channels.

Pharmacological Research

ML418 has been evaluated in a panel of 64 GPCRs, ion-channels, and transporters for off-target activity, revealing a relatively clean ancillary pharmacology . This makes ML418 a valuable tool in pharmacological research for studying the specificity and off-target effects of drugs.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Mechanism of Action

ML418, also known as Isopropyl (1-((5-chloro-8-hydroxyquinolin-7-yl)methyl)piperidin-4-yl)carbamate, is a potent and selective inhibitor of the inward rectifier potassium (Kir) channel Kir7.1 .

Target of Action

The primary target of ML418 is the Kir7.1 potassium channel . This channel, also known as KCNJ13, plays a crucial role in various physiological processes, including melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility during pregnancy .

Mode of Action

ML418 acts as a selective, sub-micromolar pore blocker of the Kir7.1 potassium channel . It inhibits Kir7.1 with an IC50 value of 0.31 μM . It also inhibits Kir6.2 with similar potency . It exhibits superior selectivity over other Kir channels .

Biochemical Pathways

The Kir7.1 channel is a key regulator of several biochemical pathways. It plays a significant role in melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility during pregnancy . The inhibition of Kir7.1 by ML418 can influence these pathways and their downstream effects.

Pharmacokinetics

It is known that ml418 exhibitsCNS penetration , indicating its ability to cross the blood-brain barrier .

Result of Action

The inhibition of Kir7.1 by ML418 can lead to changes in melanocortin signaling, electrolyte homeostasis, and uterine muscle contractility . For instance, it has been reported that the reduction of Kir7.1 function can influence renal electrolyte excretion .

Action Environment

The action, efficacy, and stability of ML418 can be influenced by various environmental factors. For instance, the compound’s pharmacokinetic properties, such as its CNS penetration, can be affected by factors like the blood-brain barrier . .

properties

IUPAC Name

propan-2-yl N-[1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O3/c1-12(2)26-19(25)22-14-5-8-23(9-6-14)11-13-10-16(20)15-4-3-7-21-17(15)18(13)24/h3-4,7,10,12,14,24H,5-6,8-9,11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIXCQOSULUGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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